molecular formula C15H18N2O2 B3864886 N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine

N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine

Cat. No.: B3864886
M. Wt: 258.32 g/mol
InChI Key: VSEMIDZFVKNTEY-UHFFFAOYSA-N
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Description

N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine: is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties

Properties

IUPAC Name

N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9-8-13(16-10-4-5-10)17-15-12(19-3)7-6-11(18-2)14(9)15/h6-8,10H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEMIDZFVKNTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups at positions 5 and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential antimicrobial, antimalarial, and anticancer activities.

    Biological Studies: Used in studies to understand the mechanism of action of quinoline derivatives on cellular processes.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.

    Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine involves its interaction with cellular targets such as DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . By inhibiting these enzymes, the compound can prevent bacterial DNA synthesis, leading to cell death. Additionally, its interaction with other molecular targets may contribute to its anticancer and antimalarial activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

N-cyclopropyl-5,8-dimethoxy-4-methylquinolin-2-amine is unique due to the presence of the cyclopropyl group, which may enhance its binding affinity to certain biological targets. The methoxy groups at positions 5 and 8 also contribute to its distinct chemical properties and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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